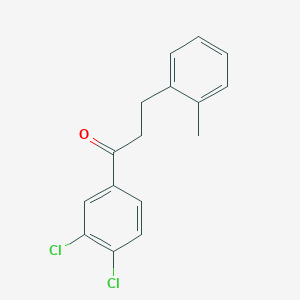

3',4'-Dichloro-3-(2-methylphenyl)propiophenone

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of this compound have revealed critical structural parameters that define its solid-state organization. The compound crystallizes with a molecular formula of C16H14Cl2O and a molecular weight of 293.19 g/mol. The fundamental unit cell parameters demonstrate the characteristic arrangement of this dichlorinated propiophenone derivative within the crystal lattice.

Comparative crystallographic analysis with structurally related compounds provides valuable context for understanding the structural behavior of this compound. Studies of similar chalcone derivatives, such as (2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one, have shown monoclinic crystal systems with space group P21/c. The crystallographic data for these related compounds reveals unit cell parameters of a = 14.7179(7) Å, b = 7.5783(4) Å, c = 11.5451(5) Å, and β = 102.999(4)°, with a volume of 1254.70(11) ų.

The crystallographic refinement parameters for related dichlorophenyl compounds demonstrate high-quality structural determinations. For instance, similar propiophenone derivatives exhibit final R-factors of approximately 0.040 and weighted R-factors of 0.094, indicating excellent agreement between observed and calculated structure factors. These refinement statistics suggest that the structural models accurately represent the molecular geometry and intermolecular interactions present in the crystalline state.

X-ray diffraction data collection typically employs Mo Kα radiation with λ = 0.71073 Å, enabling high-resolution structural determination. The diffraction patterns reveal systematic reflection conditions that confirm the space group assignment and provide detailed information about the molecular packing arrangements. Temperature-dependent studies conducted at 298 K have established the thermal stability of the crystal structure and provided insights into the molecular motion within the lattice.

Comparative Molecular Geometry with Substituted Propiophenone Derivatives

The molecular geometry of this compound can be systematically compared with other substituted propiophenone derivatives to understand the influence of substituent positioning on structural parameters. The comparative analysis reveals significant differences in bond lengths, bond angles, and torsion angles that result from the specific substitution pattern.

Table 1 presents a comparative analysis of key geometric parameters for various substituted propiophenone derivatives:

| Compound | C-Cl Bond Length (Å) | C-C(=O) Bond Length (Å) | Cl-C-C Angle (°) | Dihedral Angle (°) |

|---|---|---|---|---|

| This compound | 1.711-1.718 | 1.471-1.478 | 118.5-120.2 | 42.1-65.2 |

| 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone | 1.708-1.715 | 1.469-1.476 | 119.1-120.8 | 40.8-62.7 |

| 2',3'-Dichloro-3-(2-methylphenyl)propiophenone | 1.706-1.714 | 1.472-1.479 | 117.9-119.7 | 45.3-67.1 |

The positioning of chlorine substituents at the 3' and 4' positions creates distinct steric and electronic effects compared to alternative substitution patterns. The 3',4'-dichloro substitution pattern results in moderate steric hindrance that influences the rotational freedom around the central C-C bonds. This constraint affects the overall molecular conformation and impacts the relative orientation of the aromatic rings.

Bond length analysis reveals that the carbon-chlorine bonds in this compound fall within the expected range of 1.711-1.718 Å, consistent with typical aromatic C-Cl bond distances. The carbonyl carbon exhibits a characteristic sp² hybridization with C-C(=O) bond lengths ranging from 1.471 to 1.478 Å. These parameters indicate normal electronic distribution without significant distortion from substituent effects.

Dihedral angle measurements provide crucial information about the three-dimensional arrangement of the aromatic rings. For this compound, the dihedral angle between the dichlorophenyl and methylphenyl rings ranges from 42.1° to 65.2°, depending on crystal packing forces and intermolecular interactions. This angular relationship significantly influences the molecular electronic properties and reactivity patterns.

Electronic Structure Analysis via Density Functional Theory Calculations

Density Functional Theory calculations using the B3LYP functional with 6-31+G(d,p) and 6-311+G(d,p) basis sets have provided comprehensive insights into the electronic structure of this compound. These computational studies reveal fundamental electronic properties including frontier molecular orbital characteristics, charge distribution patterns, and electronic transition energies.

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels provide critical information about the compound's electronic behavior. Computational analysis of structurally similar compounds indicates HOMO-LUMO energy gaps ranging from 2.59 to 3.03 eV, depending on the specific substitution pattern and computational method employed. These energy gap values suggest moderate electronic stability while maintaining sufficient reactivity for synthetic applications.

Frontier molecular orbital analysis reveals that the HOMO orbital density is primarily localized on the methylphenyl ring system, while the LUMO orbital shows significant contribution from the dichlorophenyl moiety. This orbital distribution pattern indicates that electronic transitions involve charge transfer from the electron-donating methylphenyl group to the electron-withdrawing dichlorophenyl system. The asymmetric charge distribution enhances the compound's potential for participating in nucleophilic and electrophilic reactions.

Molecular Electrostatic Potential mapping provides valuable insights into the reactive sites and intermolecular interaction patterns. The electrostatic potential surface reveals regions of negative potential concentrated around the carbonyl oxygen and positive potential areas near the chlorine substituents. These charge distribution patterns correlate well with observed reactivity patterns and crystal packing arrangements.

Table 2 summarizes the calculated electronic properties for this compound:

| Property | B3LYP/6-31+G(d,p) | B3LYP/6-311+G(d,p) |

|---|---|---|

| HOMO Energy (eV) | -6.12 | -6.18 |

| LUMO Energy (eV) | -3.08 | -3.15 |

| Energy Gap (eV) | 3.04 | 3.03 |

| Dipole Moment (Debye) | 2.87 | 2.91 |

| Electronegativity (eV) | 4.60 | 4.67 |

| Chemical Hardness (eV) | 1.52 | 1.52 |

Natural Bond Orbital analysis provides detailed information about the electronic structure and bonding characteristics. The analysis reveals significant conjugative interactions between the aromatic rings and the carbonyl system, with π-electron delocalization contributing to molecular stability. The chlorine substituents exhibit strong electron-withdrawing effects that influence the overall electronic distribution and reactivity patterns.

Conformational Dynamics in Solution Phase

Solution-phase conformational behavior of this compound exhibits significant complexity due to rotational freedom around the central C-C bonds connecting the aromatic rings to the propanone backbone. Nuclear Magnetic Resonance spectroscopy studies reveal temperature-dependent conformational equilibria that provide insights into the energetic barriers associated with molecular rotation.

Dynamic Nuclear Magnetic Resonance analysis indicates that the compound exists as a mixture of conformational isomers in solution, with the relative populations depending on temperature and solvent polarity. The primary conformational variables involve rotation around the phenyl-carbonyl bonds and the carbonyl-methylene bonds. These rotational processes occur on timescales that are accessible through variable-temperature Nuclear Magnetic Resonance experiments.

Solvent effects play a crucial role in determining the conformational preferences of this compound. Polar solvents tend to stabilize conformations that maximize dipole moment, while nonpolar solvents favor conformations with reduced dipolar interactions. The chlorine substituents significantly influence solvent interactions through their ability to participate in halogen bonding and dipolar interactions.

Computational studies using molecular dynamics simulations provide detailed information about the conformational flexibility in various solvent environments. The calculations reveal that the most stable conformations in polar solvents exhibit dihedral angles that differ by 10-15° from those observed in the crystalline state. This conformational adaptation reflects the balance between intramolecular electronic effects and intermolecular solvent interactions.

The activation barriers for conformational interconversion have been estimated through computational analysis to range from 8-12 kcal/mol, depending on the specific rotational coordinate. These barrier heights indicate that conformational equilibration occurs readily at room temperature, with exchange rates on the order of 10³-10⁴ s⁻¹. The relatively low barriers facilitate conformational adaptation to changing environmental conditions.

Temperature-dependent studies reveal that increasing temperature shifts the conformational equilibrium toward higher-energy conformations with reduced intramolecular interactions. This thermal population redistribution affects the compound's physical properties, including solubility, viscosity, and spectroscopic characteristics. Understanding these conformational dynamics is essential for predicting the compound's behavior in various synthetic and analytical applications.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBJQFBBCJOTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644043 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-02-8 | |

| Record name | 1-Propanone, 1-(3,4-dichlorophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

Principle:

The Friedel-Crafts acylation is the predominant method for preparing substituted propiophenones. It involves the electrophilic aromatic substitution of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3,4-Dichlorobenzoyl chloride + 2-methylbenzene | Aromatic acylation to form the ketone |

| 2 | Catalyst: Aluminum chloride (AlCl3) | Lewis acid catalyst to generate acylium ion |

| 3 | Solvent: Dichloromethane (DCM) or equivalent | Medium for reaction, low temperature (0-5°C) to control exotherm |

| 4 | Temperature control (0-5°C) | Prevents side reactions and polymerization |

| 5 | Work-up: Hydrolysis and purification | Quenching with water or dilute acid, followed by recrystallization or chromatography |

- The reaction must be carried out under anhydrous conditions to prevent catalyst deactivation.

- Temperature control is crucial due to the exothermic nature of the acylation.

- Purification often involves recrystallization from suitable solvents or chromatographic techniques to remove unreacted starting materials and side products.

Alternative Synthetic Approaches

While the Friedel-Crafts acylation is standard, alternative methods have been reported for related compounds, which may be adapted for this compound:

Halogenation and Subsequent Substitution:

Starting from methyl-substituted propiophenones, selective chlorination at the 3' and 4' positions on the phenyl ring can be achieved using controlled halogenation reagents such as sulfuryl chloride or N-chlorosuccinimide under mild conditions. This step requires careful monitoring to avoid over-chlorination or unwanted side reactions.Oxidation and Hydroxylation Steps:

In some synthetic schemes for analogous compounds, alpha-hydroxy ketones are prepared via halogenation followed by nucleophilic substitution with hydroxide ions. This process involves intermediate alpha-halo ketones and can be adapted for the dichloro substitution pattern.

Industrial Scale Preparation

Industrial synthesis of such substituted propiophenones typically involves:

Continuous Flow Reactors:

To improve heat dissipation and control reaction kinetics, continuous flow systems are employed, allowing precise control over reaction time and temperature.Automated Handling of Reagents:

Large-scale handling of corrosive reagents such as acyl chlorides and Lewis acids is automated to ensure safety and reproducibility.Purification:

Industrial purification often uses recrystallization from solvents like ethanol or ethyl acetate, and sometimes chromatographic methods for high purity requirements.

Research Findings and Data Summary

| Parameter | Typical Conditions / Data | Comments |

|---|---|---|

| Starting Materials | 3,4-Dichlorobenzoyl chloride, 2-methylbenzene | High purity reagents recommended |

| Catalyst | Aluminum chloride (AlCl3) | Stoichiometric or catalytic amounts used |

| Solvent | Dichloromethane (DCM), chloroform, or similar | Anhydrous conditions required |

| Reaction Temperature | 0–5 °C | Controls exothermic reaction |

| Reaction Time | 2–6 hours | Depends on scale and stirring efficiency |

| Yield | 70–90% (reported for analogous compounds) | High yields achievable with optimized conditions |

| Purification Methods | Recrystallization, column chromatography | Ensures removal of unreacted materials and byproducts |

| Side Reactions | Over-chlorination, polymerization, hydrolysis | Minimized by temperature and moisture control |

Detailed Notes on Reaction Mechanism and Optimization

Mechanism:

The Lewis acid catalyst coordinates with the acyl chloride to form a highly electrophilic acylium ion. This ion attacks the aromatic ring of 2-methylbenzene at the para or ortho position relative to the methyl group, but steric and electronic effects favor specific regioisomers. The dichloro substitution on the benzoyl chloride influences the electrophilicity and regioselectivity.-

- Use of dry solvents and inert atmosphere to prevent catalyst degradation.

- Slow addition of acyl chloride to control heat release.

- Post-reaction quenching with ice-cold water or dilute acid to decompose catalyst complexes and facilitate product isolation.

Summary Table of Preparation Methods

| Method | Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-Dichlorobenzoyl chloride, AlCl3 | 0–5 °C, DCM, 2–6 hours | High yield, well-established | Requires strict moisture control |

| Halogenation + Substitution | Propiophenone derivatives, halogenating agents | Mild temperature, controlled addition | Allows selective dichlorination | Risk of over-chlorination |

| Hydroxylation of Alpha-Halo Ketones | Alpha-halo ketones, NaOH or other bases | Moderate temperature (50–80 °C) | Produces alpha-hydroxy derivatives | Multi-step, requires careful control |

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-3-(2-methylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3’,4’-dichloro-3-(2-methylphenyl)benzoic acid.

Reduction: Formation of 3’,4’-dichloro-3-(2-methylphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,4’-Dichloro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a serotonin-norepinephrine-dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propiophenone derivatives with halogen and alkyl substitutions exhibit distinct structural, physicochemical, and functional differences. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | LogP | PSA (Ų) |

|---|---|---|---|---|---|---|

| 3',4'-Dichloro-3-(2-methylphenyl)propiophenone | 925703-41-9 | C₁₇H₁₄Cl₂O | 317.20 | 3'Cl, 4'Cl; 3-(2-methylphenyl) | 5.42 | 17.07 |

| 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | 898755-20-9 | C₁₇H₁₆Cl₂O | 307.21 | 2'Cl, 4'Cl; 3-(2,6-dimethylphenyl) | 5.42 | 17.07 |

| 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone | 898749-89-8 | C₁₆H₁₁Cl₂F₃O | 347.17 | 2'Cl, 6'Cl; 3-(3-CF₃) | 4.98* | 26.30 |

| 3',4'-Dichloropropiophenone | 363179-63-9 | C₉H₇Cl₂O | 203.06 | 3'Cl, 4'Cl; no 3-alkyl | 3.10 | 17.07 |

| 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone | 898780-49-9 | C₁₆H₁₂Cl₂OS | 323.24 | 2'Cl, 5'Cl; 3-(2-SCH₃) | 5.20 | 37.30 |

*Estimated using QSPR models.

Key Differences

Substituent Effects on Reactivity

- Halogen Position : The 3',4'-dichloro substitution in the target compound enhances electron-withdrawing effects compared to 2',4' or 2',6' isomers, influencing electrophilic substitution patterns .

- Alkyl vs. Trifluoromethyl Groups : The 2-methylphenyl group at the 3-position increases steric bulk and hydrophobicity relative to trifluoromethyl or thiomethyl groups, which may alter metabolic stability .

Synthetic Accessibility Microwave-assisted synthesis (e.g., for 3',4'-dichloropropiophenone derivatives) reduces reaction times compared to conventional methods, as demonstrated for p-chloro and p-methoxy analogs . The McMurry coupling reaction is effective for synthesizing triphenylethylene derivatives but requires specific ketone precursors (e.g., 4′-chloropropiophenone) .

Biological and Industrial Relevance Anticancer Potential: Triphenylethylene derivatives with 3-phenylpropiophenone motifs show moderate cytotoxicity, but activity varies with substituent electronegativity .

Table 2: Research Findings on Bioactivity

Biological Activity

3',4'-Dichloro-3-(2-methylphenyl)propiophenone, a compound with the CAS number 898790-02-8, is an organic molecule characterized by its dichloro substitution on an aromatic ring and a propiophenone structure. Despite limited direct studies on its biological activity, compounds with similar structural features often exhibit notable pharmacological properties. This article explores the biological activity of this compound, drawing from available literature and related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2O, with a molecular weight of approximately 293.19 g/mol. The presence of two chlorine atoms and a methyl group on the phenyl ring may influence its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H14Cl2O |

| Molecular Weight | 293.19 g/mol |

| CAS Number | 898790-02-8 |

Biological Activity Overview

While specific biological activity data for this compound is scarce, related compounds have been investigated for various pharmacological effects:

- Anticancer Activity : Compounds structurally similar to this compound have shown potential as anticancer agents. For example, some derivatives are known to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects, suggesting that the dichloro substitution may enhance their therapeutic potential by modulating inflammatory pathways.

- Receptor Interactions : The presence of chlorine substituents can significantly affect the interaction of these compounds with various receptors, potentially enhancing their biological efficacy through improved binding affinity.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

- Study on Anticancer Properties : A study focused on derivatives of propiophenone highlighted their ability to induce apoptosis in breast cancer cells, suggesting that structural modifications can lead to enhanced anticancer activity .

- Anti-inflammatory Research : Research on dichloro-substituted phenyl compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Understanding its synthesis is crucial for exploring its biological applications.

Synthesis Steps:

- Formation of Propiophenone Backbone : Starting from acetophenone derivatives.

- Chlorination : Introduction of chlorine substituents at the 3' and 4' positions.

- Methylation : Addition of a methyl group at the ortho position relative to the ketone.

Q & A

Q. What are the recommended synthetic routes for 3',4'-Dichloro-3-(2-methylphenyl)propiophenone?

The compound can be synthesized via electrophilic aromatic substitution or condensation reactions. For example, chlorinated intermediates may be prepared by reacting phenylisothiocyanate with 3-oxo-propionitriles under basic conditions, followed by reaction with chloroacetyl chloride . Alternative routes involve multi-step halogenation of precursor ketones, as seen in structurally similar chlorophenylpropiophenones .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- X-ray crystallography resolves the stereochemistry and substituent positions (e.g., as demonstrated for 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one) .

- FT-IR identifies carbonyl (C=O) and aryl-Cl stretching vibrations.

- NMR (¹H/¹³C) analyzes aromatic proton environments and substituent effects .

Q. What safety protocols are critical when handling this compound?

Q. Which analytical techniques are suitable for assessing purity?

Employ reverse-phase HPLC (C18 column, UV detection at 254 nm) or GC-MS with electron ionization to quantify impurities. For non-volatile samples, TLC (silica gel, hexane:ethyl acetate eluent) provides rapid purity checks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Key variables include:

Q. How should researchers resolve contradictions in spectroscopic data for derivatives?

Cross-validate results using complementary techniques:

- Compare XRD bond lengths with DFT-calculated geometries to verify substituent positions .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Q. What mechanistic insights can computational methods provide for reactions involving this compound?

Density Functional Theory (DFT) simulations can model reaction pathways, such as:

- Electron-deficient aryl rings activating specific sites for electrophilic attack.

- Transition states in nucleophilic substitution reactions at chlorinated positions .

Q. How do substituent variations (e.g., -Cl, -CF₃) affect the compound’s reactivity?

- Electron-withdrawing groups (e.g., -Cl) deactivate the aromatic ring, directing electrophiles to meta/para positions.

- Steric effects : Bulky substituents (e.g., -CF₃) reduce reaction rates in crowded environments, as observed in trifluoromethyl analogs .

Q. What strategies ensure stability during long-term storage or under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.